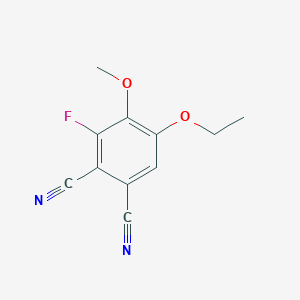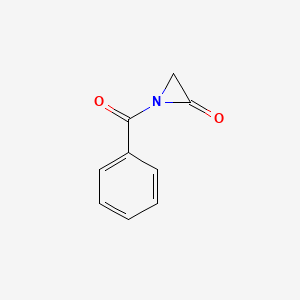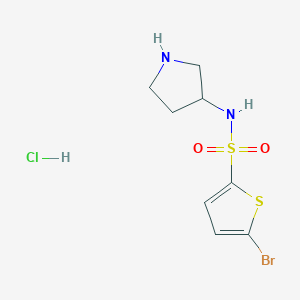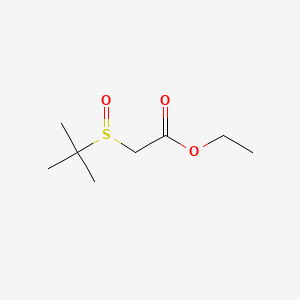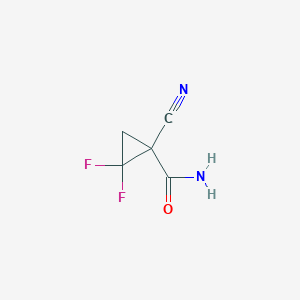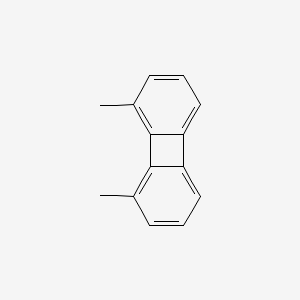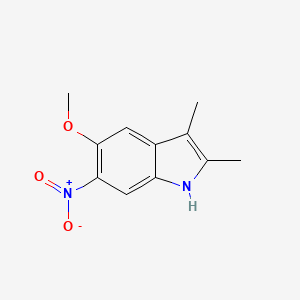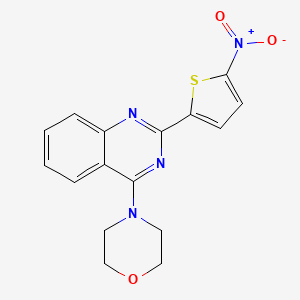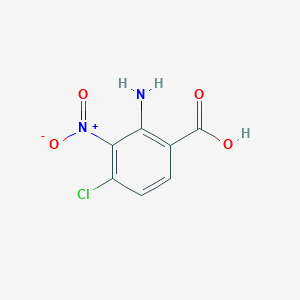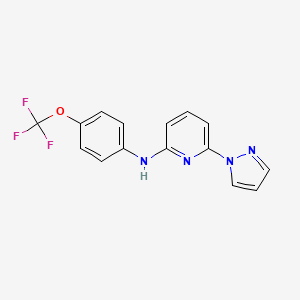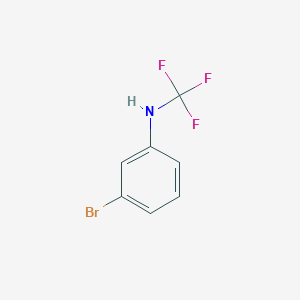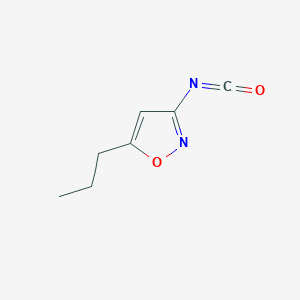
3-Isocyanato-5-propylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-5-propylisoxazole: is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-5-propylisoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides, which can be generated in situ by the deprotonation of hydroxyimidoyl chlorides . This reaction is often catalyzed by copper or ruthenium catalysts under mild conditions .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being developed. These include the reduction carbonylation, oxidation carbonylation, and urea methods, which involve the formation of carbamates followed by their thermal decomposition to yield isocyanates .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyanato-5-propylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with azides and nitrile oxides to form triazoles and other isoxazole derivatives.
Common Reagents and Conditions:
Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of isoxazole derivatives.
Amines and Alcohols: React with the isocyanate group to form ureas and carbamates.
Major Products:
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Triazoles and Isoxazole Derivatives: Formed from cycloaddition reactions involving the isoxazole ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-Isocyanato-5-propylisoxazole is used as a building block in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry for their potential therapeutic properties .
Biology and Medicine: Isoxazole derivatives, including this compound, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. They are being investigated for their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, isocyanates are used in the production of polyurethanes, which are essential components in foams, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of 3-Isocyanato-5-propylisoxazole involves its reactivity with nucleophiles, leading to the formation of stable urea and carbamate linkages. These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophilic centers in biological molecules . The isoxazole ring can also interact with biological targets through hydrogen bonding and π-π stacking interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
5-Phenyl-3-propylisoxazole: Similar in structure but lacks the isocyanate group, resulting in different reactivity and applications.
3,5-Diphenylisoxazole: Another isoxazole derivative with different substituents, leading to variations in chemical and biological properties.
Uniqueness: 3-Isocyanato-5-propylisoxazole is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming stable linkages with nucleophiles. This makes it valuable in the synthesis of diverse compounds and materials with specific properties .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-isocyanato-5-propyl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4H,2-3H2,1H3 |
Clave InChI |
BWUOZEUBBUWMLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NO1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


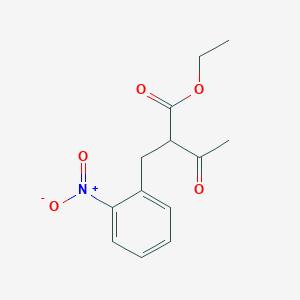
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
